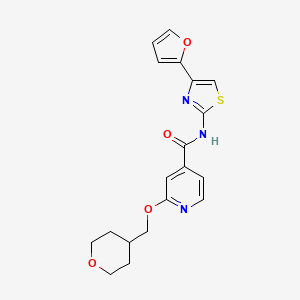

N-(4-(furan-2-yl)thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c23-18(22-19-21-15(12-27-19)16-2-1-7-25-16)14-3-6-20-17(10-14)26-11-13-4-8-24-9-5-13/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSRVPKWMCFEKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₄S |

| Molecular Weight | 385.4 g/mol |

| CAS Number | 2034364-87-7 |

The structure includes a thiazole ring, furan moiety, and an isonicotinamide group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This is achieved by reacting a furan derivative with thioamide under acidic conditions.

- Attachment of the Tetrahydro-Pyran Group : The thiazole intermediate is then reacted with a tetrahydro-pyran derivative.

- Formation of the Isonicotinamide Group : The final step involves coupling with an appropriate isonicotinamide derivative.

These synthetic routes are critical for obtaining the desired compound with high purity and yield.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds possess significant antibacterial and antifungal properties. The presence of the furan and thiazole rings enhances their activity against various pathogens, including E. coli and S. aureus .

- Anticancer Properties : Some thiazole-based compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which are beneficial in reducing oxidative stress in cells .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical and laboratory settings:

- A study on thiazole derivatives indicated that modifications at specific positions significantly enhanced their antimicrobial activity against resistant strains .

- Research involving isonicotinamide derivatives showed promising results in vitro against various cancer cell lines, suggesting potential for further development into therapeutic agents .

Research Findings

Recent findings emphasize the need for further exploration of this compound's biological activity through:

- In Vivo Studies : To confirm efficacy and safety in living organisms.

- Mechanistic Studies : To elucidate pathways through which the compound exerts its effects.

- Structure–Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.

Scientific Research Applications

Structural Characteristics and Mechanism of Action

The compound features a complex structure that includes a thiazole ring, a furan moiety, and an isonicotinamide backbone. These structural components are critical for its biological activity:

- Thiazole and Furan Moieties : These heterocycles contribute to the compound's ability to interact with biological targets, enhancing its pharmacological properties.

- Isonicotinamide Backbone : Known for its role in various bioactive compounds, this segment is essential for the compound's interaction with enzymes and receptors.

Anti-Bacterial Activity

Research has shown that N-(4-(furan-2-yl)thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exhibits significant anti-bacterial properties. A study evaluated its effectiveness against several human pathogenic bacteria using the microdilution method, comparing it to standard antibiotics like ampicillin and streptomycin. The findings indicated:

- Inhibition of MurB Enzyme : The compound demonstrated potent inhibition of the MurB enzyme, which is crucial for bacterial cell wall synthesis. Docking studies suggested that specific interactions with amino acid residues in the active site were responsible for this inhibition .

Table 1: Anti-Bacterial Activity Comparison

| Compound | Target Bacteria | IC50 (mg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 0.12 ± 0.001 | |

| Ampicillin | E. coli | 0.5 | Standard |

| Streptomycin | E. coli | 0.3 | Standard |

Anti-Fungal Activity

In addition to its antibacterial properties, this compound has shown promise as an anti-fungal agent. Studies have highlighted its effectiveness against various fungal strains, with mechanisms involving disruption of fungal cell wall synthesis similar to its action against bacteria.

Table 2: Anti-Fungal Activity Overview

| Compound | Target Fungi | IC50 (mg/mL) | Reference |

|---|---|---|---|

| This compound | Candida spp. | 0.15 ± 0.002 | |

| Ketoconazole | Candida spp. | 0.25 | Standard |

Anti-Tuberculosis Potential

The compound's structural features also suggest potential applications in anti-tuberculosis therapies. Its ability to inhibit specific enzymes involved in Mycobacterium tuberculosis metabolism has been investigated:

- Mur Enzyme Inhibition : Similar to its antibacterial effects, the compound's inhibition of Mur enzymes in Mtb has been hypothesized as a mechanism for its anti-tuberculosis activity .

Future Directions and Case Studies

Recent studies emphasize the need for further structural modifications to enhance the efficacy and selectivity of this compound against specific pathogens. Ongoing research aims to explore:

- Synthesis of Derivatives : Modifying functional groups to improve binding affinity and reduce toxicity.

- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability of newly synthesized derivatives in animal models.

- Combination Therapies : Investigating synergistic effects with existing antibiotics to combat resistant strains.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Substituent Diversity: The target compound’s furan-2-yl group distinguishes it from analogs with pyridin-3-yl (e.g., 4h, 4i) or phenyl substituents (e.g., ). Furan’s electron-rich nature may improve binding to hydrophobic pockets compared to pyridine’s basic nitrogen . The tetrahydro-2H-pyran-4-yl methoxy group offers a balance of hydrophilicity and conformational rigidity, unlike smaller alkoxy groups (e.g., methoxy in ) or flexible amines (e.g., morpholinomethyl in 4i) .

Physicochemical Properties :

- Molecular Weight : The target compound (~435 g/mol) falls within the optimal range for oral bioavailability, similar to (435.479 g/mol).

- Melting Points : While data for the target compound are unavailable, analogs like 2D (210–213°C) suggest solid-state stability under standard conditions .

Potential Bioactivity: Thiazole-isonicotinamide hybrids (e.g., 4h, 4i) are reported as kinase inhibitors or antimicrobial agents due to their ability to disrupt protein-protein interactions . The tetrahydro-2H-pyran group in the target compound may enhance blood-brain barrier penetration compared to cyclohexyl or morpholine substituents .

Research Findings and Implications

- Synthetic Feasibility : The target compound can likely be synthesized via Hantzsch thiazole formation, followed by amide coupling, as demonstrated for analogs in .

- Structure-Activity Relationships (SAR) :

- Replacement of pyridin-3-yl (4h, 4i) with furan-2-yl may reduce basicity but increase aromatic stacking interactions.

- The tetrahydro-2H-pyran methoxy group could improve metabolic stability over smaller alkoxy chains (e.g., methoxy in ) .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves coupling thiazole-2-amine derivatives with functionalized isonicotinamide precursors. For example, thiazole intermediates can be synthesized via cyclization reactions between α-haloketones and thioureas or by reacting 2-aminothiazoles with acyl halides in dry pyridine (Method D in ) . Intermediates are characterized using IR spectroscopy (to confirm amide C=O stretches at ~1650–1700 cm⁻¹ and thiazole C=N/C-S bonds), ¹H/¹³C NMR (to verify substituent integration and coupling patterns), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- ¹H NMR : Key signals include the furan protons (δ 6.3–7.5 ppm), tetrahydro-2H-pyran methoxy protons (δ 3.3–4.0 ppm), and aromatic protons from the isonicotinamide moiety (δ 8.0–8.5 ppm) .

- ¹³C NMR : Critical for identifying carbonyl carbons (amide C=O at ~165–170 ppm) and heterocyclic carbons (thiazole C=N at ~150–160 ppm) .

- IR : Confirms amide bonds (N-H stretch at ~3300 cm⁻¹ and C=O at ~1680 cm⁻¹) and furan/thiazole ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to test include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in thiazole formation compared to ethanol ( ) .

- Catalysts : Use of K₂CO₃ or POCl₃ (as in ) to accelerate cyclization or acylation steps .

- Temperature : Heating under reflux (e.g., 80°C in methanol for 12 hours) versus room-temperature stirring, as seen in . Systematic Design of Experiments (DoE) and HPLC monitoring of intermediates can identify optimal parameters.

Q. How can conflicting NMR data for derivatives be resolved?

Discrepancies in proton integration or coupling patterns (e.g., overlapping aromatic signals) require:

Q. What in vivo models evaluate this compound’s anticancer efficacy?

highlights breast cancer xenograft models (e.g., MDA-MB-231) to assess tumor growth inhibition. Key endpoints include:

Q. How do structural modifications (e.g., trifluoromethyl groups) impact pharmacokinetics?

Substituents like trifluoromethyl enhance lipophilicity (logP) and metabolic stability by resisting cytochrome P450 oxidation (). Advanced studies use:

- Microsomal stability assays to measure half-life (t₁/₂).

- Plasma protein binding assays (e.g., equilibrium dialysis) to assess free drug fraction.

- Molecular dynamics simulations to predict binding affinity to targets like Hec1 .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity across cell lines?

- Dose-response curves : Confirm activity thresholds (e.g., GI₅₀) using 7-point dilution series .

- Off-target profiling : Screen against kinase panels to rule out nonspecific effects.

- Cellular uptake assays : Measure intracellular concentrations via LC-MS to ensure bioavailability .

Q. What strategies validate the compound’s mechanism of action?

- CRISPR/Cas9 knockout models : Target putative pathways (e.g., Hec1-Nek2 interaction in ) .

- Thermal shift assays : Confirm target engagement by monitoring protein melting temperature shifts.

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.